N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-5-9-21-10-6-14)22-16-7-11-24(12-8-16)20(26)18-13-15-3-1-2-4-17(15)23-18/h1-6,9-10,13,16,23H,7-8,11-12H2,(H,22,25) |
InChI Key |
RQYOAYLGERWSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Bifunctional Amide Derivatives
The target compound features two amide bonds linking a piperidine core to indole-2-carbonyl and pyridine-4-carboxamide moieties. Synthetic approaches generally follow one of two strategies:
Sequential Amidation of Piperidin-4-amine
This method involves stepwise coupling of indole-2-carboxylic acid and pyridine-4-carboxylic acid to a piperidin-4-amine backbone. Protection-deprotection sequences are often required to prevent cross-reactivity. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen enables selective acylation at the 4-position.
Detailed Preparation Methods
Stepwise Amidation Protocol
Protection of Piperidin-4-amine
Initial Boc protection of piperidin-4-amine hydrochloride is achieved using di-tert-butyl dicarbonate in aqueous acetone with sodium bicarbonate, yielding N-Boc-piperidin-4-amine in 93% molar yield.
Reaction Conditions
- Solvent: 50% aqueous acetone (5–20 mL/g substrate)
- Base: NaHCO₃ (1–3 eq)
- Reagent: (Boc)₂O (1–3 eq)
- Time: 24 hr at room temperature
Indole-2-carbonyl Coupling
The Boc-protected amine undergoes acylation with indole-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base. This step typically achieves 85–90% conversion based on analogous reactions.
Critical Parameters
- Temperature: 0°C to room temperature
- Molar ratio: 1:1.2 (amine:acyl chloride)
- Workup: Sequential washing with 10% citric acid and saturated NaHCO₃
Deprotection and Pyridine-4-carboxamide Formation
Boc removal with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) provides the free amine, which is subsequently reacted with pyridine-4-carbonyl chloride under similar conditions to yield the target compound.
One-Pot Tandem Amidation
Recent advances utilize coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enable sequential amidation without intermediate isolation:
Representative Procedure
- Charge piperidin-4-amine (1 eq), HATU (2.2 eq), and DIPEA (4 eq) in DMF
- Add indole-2-carboxylic acid (1.1 eq), stir at 25°C for 6 hr
- Introduce pyridine-4-carboxylic acid (1.1 eq), continue stirring for 12 hr
- Purify by reverse-phase HPLC
This method reports 78% overall yield with >95% purity by HPLC.
Optimization of Reaction Conditions
Analytical Characterization
Challenges and Mitigation Strategies
Regioselectivity in Piperidine Functionalization
Competitive acylation at the piperidine nitrogen versus the 4-position amine necessitates careful protecting group strategy. Boc protection prior to indole-2-carbonyl installation prevents N-acylation side products.
Indole NH Stability
The indole proton demonstrates lability under strongly acidic conditions. TFA-mediated deprotection at 0°C preserves indole integrity while achieving complete Boc removal.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
Major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, each with potential biological activities .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring and pyridine carboxamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide with structurally related piperidine-4-carboxamide derivatives:
Functional Group Impact on Bioactivity
- Indole vs. Adamantyl/Phenyl Groups : The indol-2-ylcarbonyl group in the target compound may enhance binding to serotonin receptors or kinases, whereas adamantyl (in ) and tert-butyl groups (in ) prioritize steric shielding and metabolic stability.
- Pyridine-4-carboxamide vs. Pyridin-2-yl : The pyridine-4-carboxamide moiety enables hydrogen bonding via the amide and pyridine nitrogen, contrasting with pyridin-2-yl’s axial lone pair orientation, which may alter binding pocket interactions .
- Piperidine Flexibility: The piperidine ring’s conformational flexibility is retained across all analogs, facilitating target engagement, but substituents like aminomethylphenyl (in ) introduce polarity for improved aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
